Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16691312
InChI: InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H
SMILES:
Molecular Formula: C9H10BrClFNO2
Molecular Weight: 298.53 g/mol

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride

CAS No.:

Cat. No.: VC16691312

Molecular Formula: C9H10BrClFNO2

Molecular Weight: 298.53 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride -

Specification

Molecular Formula C9H10BrClFNO2
Molecular Weight 298.53 g/mol
IUPAC Name methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride
Standard InChI InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H
Standard InChI Key IMZCGWDUKHEOGA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl

Introduction

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10BrClFNO2 and a molecular weight of 298.53 g/mol. It is classified as an amino acid derivative with a methyl ester functional group, often used in pharmaceutical and chemical research due to its structural properties and potential biological activities .

Structural Details

The compound consists of:

  • A methyl ester group (COOCH3-COOCH_3) attached to the amino acid backbone.

  • A substituted aromatic ring containing bromine and fluorine atoms at the 2 and 4 positions, respectively.

  • A hydrochloride salt (HClHCl) that enhances its solubility and stability.

Key Identifiers

IdentifierValue
IUPAC NameMethyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride
SMILES NotationCOC(=O)[C@H](C1=C(C=C(C=C1)F)Br)N.Cl
InChIKeyIMZCGWDUKHEOGA-QRPNPIFTSA-N
PubChem CID137700601

Synthesis and Derivatives

The synthesis of methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride typically involves:

  • Aromatic substitution reactions: Introducing bromine and fluorine substituents into a phenyl ring.

  • Formation of the amino acid backbone: Coupling the aromatic derivative with a glycine or similar scaffold.

  • Esterification and salt formation: Converting the carboxylic acid group into a methyl ester and forming the hydrochloride salt for improved solubility .

Related Compounds

The parent compound, methyl 2-amino-2-(4-fluorophenyl)acetate, lacks the bromine substituent but shares similar structural features, with a molecular weight of 219.64 g/mol .

Applications in Research

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is primarily utilized in:

  • Pharmaceutical Development: As a precursor or intermediate in drug synthesis.

  • Structure-Activity Relationship (SAR) Studies: Investigating how halogen substitutions affect biological activity.

  • Chemical Research: Exploring reactivity patterns in halogenated aromatic compounds.

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